molecular formula C6H12O6 B562821 3-Deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol CAS No. 106032-60-4

3-Deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol

Cat. No.: B562821
CAS No.: 106032-60-4
M. Wt: 181.162
InChI Key: WQZGKKKJIJFFOK-UICOGKGYSA-N
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Description

. This compound is a deuterated analog of a hexose sugar, where one of the hydrogen atoms is replaced by deuterium, a stable isotope of hydrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol typically involves the deuteration of a precursor hexose sugar. One common method is the catalytic hydrogen-deuterium exchange reaction, where the precursor sugar is exposed to deuterium gas in the presence of a catalyst such as palladium on carbon. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as microbial fermentation using genetically engineered microorganisms. These microorganisms can be designed to incorporate deuterium into the sugar molecules during their metabolic processes. This method is advantageous due to its potential for large-scale production and lower environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form deuterated polyols.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like tosyl chloride (TsCl) or trifluoromethanesulfonic anhydride (Tf2O) can be used to activate the hydroxyl groups for substitution reactions.

Major Products Formed

    Oxidation: Formation of deuterated ketones or aldehydes.

    Reduction: Formation of deuterated polyols.

    Substitution: Formation of various deuterated derivatives depending on the substituent introduced.

Scientific Research Applications

3-Deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol has a wide range of applications in scientific research:

    Chemistry: Used as a stable isotope-labeled compound in NMR spectroscopy and mass spectrometry for studying reaction mechanisms and metabolic pathways.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of sugars in biological systems.

    Medicine: Investigated for its potential therapeutic effects, including its role in modulating glucose metabolism and its use as a diagnostic tool in medical imaging.

    Industry: Utilized in the production of deuterated pharmaceuticals and as a precursor for the synthesis of other deuterated compounds.

Mechanism of Action

The mechanism of action of 3-Deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol involves its incorporation into metabolic pathways where it can influence the rate and outcome of biochemical reactions. The presence of deuterium can alter the kinetic isotope effects, leading to changes in reaction rates and product distributions. This compound can target various enzymes and pathways involved in carbohydrate metabolism, providing insights into their function and regulation.

Comparison with Similar Compounds

Similar Compounds

    D-Glucose: A common hexose sugar with similar structural features but without deuterium substitution.

    D-Mannose: Another hexose sugar with a different arrangement of hydroxyl groups.

    D-Galactose: A hexose sugar with a different stereochemistry at the fourth carbon atom.

Uniqueness

3-Deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol is unique due to the presence of deuterium, which imparts distinct physicochemical properties and kinetic isotope effects. These properties make it valuable for specific applications in research and industry where stable isotope labeling is required.

Properties

IUPAC Name

3-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/i5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-UICOGKGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(C(OC1O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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